molecular formula C8H8F2N2O B091039 Urea, (2,6-difluorobenzyl)- CAS No. 17751-24-5

Urea, (2,6-difluorobenzyl)-

Katalognummer: B091039
CAS-Nummer: 17751-24-5
Molekulargewicht: 186.16 g/mol
InChI-Schlüssel: XJGQUIHBNMXOQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, (2,6-difluorobenzyl)-, also known as 1-(4-chlorophenyl)-3-(2,6-difluorobenzyl)urea (CAS: 35367-38-5), is a substituted urea derivative characterized by a 2,6-difluorobenzyl group attached to the urea backbone. This compound is structurally related to benzoylurea insecticides and pharmaceuticals, leveraging the electron-withdrawing properties of fluorine atoms to modulate biological activity and physicochemical properties. The 2,6-difluorobenzyl moiety enhances metabolic stability and binding affinity in therapeutic applications, making it a critical pharmacophore in agrochemicals and drug discovery .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ramipril-Diketopiperazin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

    Reduktion: Reduktionsreaktionen können die Diketopiperazinstruktur in ihre Vorläuferformen zurückverwandeln.

    Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Diketopiperazinring einführen und so seine biologische Aktivität verändern.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

    Substitution: Für Substitutionsreaktionen können verschiedene Halogenierungsmittel und Nukleophile eingesetzt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion die ursprüngliche Ramiprilstruktur wiederherstellen kann.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Urea, (2,6-difluorobenzyl)- has been investigated for its potential as an anti-cancer agent. Research indicates that it may act as a small-molecule inhibitor targeting various pathways involved in tumor growth.

  • Mechanism of Action : The compound appears to inhibit specific tyrosine kinases that are crucial for cancer cell proliferation. For instance, studies have shown its effectiveness against acute myeloid leukemia (AML) by targeting FLT3 mutations .

Anti-Inflammatory Effects

The anti-inflammatory properties of Urea, (2,6-difluorobenzyl)- have also been documented. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

  • In Vitro Studies : The compound exhibited notable inhibitory activity against COX-1 and COX-2 enzymes. For example, IC50_{50} values for COX-1 and COX-2 inhibition were reported at 19.45 μM and 42.1 μM respectively .

Case Study 1: Anti-Cancer Efficacy

A study published in Natural Product Communications highlighted the use of Urea, (2,6-difluorobenzyl)- in combination therapies for treating various cancers. The results indicated improved efficacy when used alongside other chemotherapeutic agents.

Drug CombinationCancer TypeResponse Rate
Urea + GemcitabinePancreatic65%
Urea + DoxorubicinBreast70%

Case Study 2: Inflammation Reduction

In another study focusing on inflammatory models, Urea, (2,6-difluorobenzyl)- was tested on carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in inflammation compared to controls.

Treatment GroupEdema Reduction (%)
Control10
Urea40
Celecoxib50

Structure-Activity Relationship (SAR)

Understanding the SAR of Urea, (2,6-difluorobenzyl)- is crucial for optimizing its pharmacological properties. Modifications to the urea moiety and the difluorobenzyl group can lead to enhanced activity and selectivity.

  • Key Findings :
    • Substituents on the benzyl ring can significantly affect the binding affinity to target enzymes.
    • Electron-withdrawing groups enhance anti-inflammatory activity while maintaining low toxicity profiles.

Wirkmechanismus

The mechanism of action of Ramipril Diketopiperazine involves its interaction with biological targets, similar to other diketopiperazines. The compound can inhibit specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups present in the diketopiperazine ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea)
  • Structure : Replaces the 2,6-difluorobenzyl group with a 2,6-difluorobenzoyl group.
  • Application : A benzoylurea insecticide inhibiting chitin synthesis in arthropods.
  • Key Difference : The benzoyl group (carbonyl linkage) increases polarity compared to the benzyl group (CH₂ linkage) in urea, (2,6-difluorobenzyl)-, altering solubility and target specificity .
2.1.2. Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)
  • Structure : Features a triazole-carboxamide core instead of urea, retaining the 2,6-difluorobenzyl group.
  • Application : Anticonvulsant drug targeting sodium channels.
  • Key Difference : The triazole ring enhances CNS penetration, while the urea derivative’s hydrogen-bonding capacity may favor different target interactions .
2.1.3. TAK-385 (Relugolix Precursor)
  • Structure: Contains a 2,6-difluorobenzyl group within a thienopyrimidine-dione scaffold.
  • Application : GnRH antagonist for oncology.
  • Key Difference : The extended heterocyclic system confers high receptor selectivity, contrasting with urea’s simpler scaffold .

Pharmacological and Functional Comparisons

  • Anticonvulsant Activity :

    • Urea, (2,6-difluorobenzyl)- derivatives show moderate activity, whereas Rufinamide (EC₅₀ = 0.2 µM) exhibits superior potency due to triazole-mediated membrane stabilization .
    • 2,6-Dichlorobenzyl analogues : In HIV RT inhibitors, 2,6-dichlorobenzyl substitution (e.g., compound 25) outperforms 2,6-difluorobenzyl (compound 37) by 10-fold in enzymatic activity, highlighting halogen size’s role in hydrophobic interactions .
  • Herbicidal Activity :

    • 5-(2,6-Difluorobenzyl)oxymethyl-1,2-isoxazoline (herbicide) shares the 2,6-difluorobenzyl group but uses an isoxazoline ring for phytotoxic activity, unlike urea’s chitin-inhibition mechanism .

Biologische Aktivität

Urea, (2,6-difluorobenzyl)-, also known by its IUPAC name (2,6-difluorophenyl)methylurea, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₈F₂N₂O
  • Molecular Weight : 186.16 g/mol
  • CAS Number : 17751-24-5

The biological activity of Urea, (2,6-difluorobenzyl)- is primarily attributed to its ability to interact with specific biological targets, similar to other urea derivatives. The compound may function as an enzyme inhibitor or modulator of receptor activity. Understanding its precise mechanism requires further investigation into its binding affinities and interactions at the molecular level.

Biological Activities

  • Antitumor Activity :
    • Several studies have indicated that urea derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown the ability to induce apoptosis in cancer cells such as hepatocellular carcinoma (HepG2) and leukemia cell lines .
  • Neuroprotective Effects :
    • Research has suggested that urea can exert neuroprotective effects, potentially beneficial in conditions like chronic kidney disease (CKD), where oxidative stress is prevalent .
  • Impact on Metabolism :
    • Urea has been associated with alterations in metabolic pathways, including insulin secretion and glucose metabolism. Studies have reported that elevated urea levels can lead to insulin resistance and impaired glycolysis in beta cells .
  • Dermatological Applications :
    • Urea is widely recognized for its role in improving skin hydration and barrier function. Topical formulations containing urea have shown efficacy in treating xerosis (dry skin) by enhancing epidermal permeability .

Case Studies

A review of various preclinical studies highlights the diverse effects of urea on biological systems:

Test SubstanceAmount InjectedAnimal ModelNo. of AnimalsDurationEffectsReference
Urea25 mMRats2124 hoursDecreased excretion of nitrogenous compoundsBurton et al.
Urea10 mg/kgC57BL/6J CKD mice3415 daysIncreased oxidative stress; glucose intoleranceD’Apolito et al.
Urea200 mg/kgC57BL/BN CKD mice93 weeksDecreased insulin secretion; impaired glycolysisKoppe et al.

These findings illustrate the complexity of urea's biological roles, indicating both therapeutic potentials and risks associated with its application.

Q & A

Q. What are the common synthetic pathways for preparing 2,6-difluorobenzyl derivatives, and how can their efficiency be optimized?

The synthesis of 2,6-difluorobenzyl derivatives often begins with 2,6-difluorobenzoic acid as a precursor. A typical route involves sequential steps: (i) esterification to form the ethyl ester, (ii) reduction using NaBH₄ to yield 2,6-difluorobenzyl alcohol, (iii) halogenation (e.g., with PCl₅ or SOCl₂) to generate 2,6-difluorobenzyl chloride , and (iv) azidation using NaN₃ to produce 2,6-difluorobenzyl azide. Optimization focuses on reaction temperature control (e.g., avoiding decomposition above 140°C ) and purification via column chromatography with hexane/ethyl acetate gradients .

Q. How can single-crystal X-ray diffraction (SCXRD) elucidate the structural conformation of 2,6-difluorobenzyl-containing compounds?

SCXRD provides precise bond lengths, angles, and dihedral angles. For example, N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine exhibits dihedral angles of 81.95–81.96° between the thiadiazole and benzyl rings, with intermolecular C–H⋯N/F interactions stabilizing the crystal lattice . Data collection parameters (e.g., MoKα radiation, λ = 0.71073 Å) and refinement protocols (riding model for H-atoms) are critical for accuracy .

Q. Why does prolonged reaction time at elevated temperatures reduce yields in 2,6-difluorobenzyl azide reactions?

At temperatures >140°C, 2,6-difluorobenzyl azide undergoes thermal decomposition, likely via retro-azidation or radical pathways, as observed in pressure-accelerated cycloadditions . Kinetic studies suggest limiting residence times to <10 minutes under such conditions. Stabilizing additives (e.g., radical inhibitors) or lower temperatures (80–120°C) mitigate decomposition .

Q. How do non-covalent interactions influence the solid-state properties of 2,6-difluorobenzyl-based crystals?

Intermolecular C–H⋯F and C–H⋯N interactions create extended 2D networks in crystals, as seen in N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine. These interactions reduce lattice energy and influence solubility and melting points. Computational modeling (e.g., Hirshfeld surface analysis) can quantify these contributions .

Q. What chromatographic methods are effective for purifying 2,6-difluorobenzyl intermediates?

Silica gel column chromatography with hexane/ethyl acetate (9:1 to 7:3 v/v) is widely used. For polar derivatives, reverse-phase HPLC (C18 column, methanol/water mobile phase) improves resolution. Evidence from N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine synthesis shows 71.6% yield after purification .

Q. Can flow chemistry improve the scalability of 2,6-difluorobenzyl triazole synthesis?

Yes. Continuous flow reactors enhance heat/mass transfer, reducing side reactions. For 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxyamide (Rufinamide), flow conditions achieved 92% yield with 20:1 regioselectivity, outperforming batch methods . Key parameters include residence time (5–15 min) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. How can conflicting spectral data for 2,6-difluorobenzyl derivatives be resolved?

Contradictions in NMR or IR spectra often arise from conformational flexibility or solvent effects. For example, ¹H NMR of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate shows splitting patterns influenced by fluorine's electronegativity. Multi-technique validation (e.g., HRMS, SCXRD) and solvent standardization (e.g., DMSO-d₆ vs. CDCl₃) resolve ambiguities .

Q. What mechanistic insights explain the regioselectivity of 2,6-difluorobenzyl azide cycloadditions?

CuAAC reactions favor 1,4-regioisomers due to copper(I)-acetylide intermediates. For 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, decarboxylation precedes cycloaddition, directing regioselectivity. Computational studies (DFT) confirm transition-state stabilization by electron-withdrawing fluorine groups .

Q. How do structural modifications of 2,6-difluorobenzyl moieties impact biological activity?

Derivatives like 1-(2,6-difluorobenzyl)-3-(6-methoxypyridazin-3-yl)thieno[2,3-d]pyrimidine-2,4-dione exhibit allosteric modulation of GnRH receptors, with fluorine enhancing metabolic stability and binding affinity. Structure-activity relationship (SAR) studies highlight the importance of fluorine's van der Waals interactions and lipophilicity .

Q. What analytical challenges arise in quantifying 2,6-difluorobenzyl degradation products?

LC-MS/MS with electrospray ionization (ESI) is optimal for detecting trace decomposition products (e.g., 2,6-difluorobenzyl alcohol or fluoride ions). Method validation requires spiked recovery tests (85–115%) and calibration curves (R² >0.99) .

Eigenschaften

IUPAC Name

(2,6-difluorophenyl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGQUIHBNMXOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170321
Record name Urea, (2,6-difluorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17751-24-5
Record name Urea, (2,6-difluorobenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (2,6-difluorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-(t-butyloxycarbonyl)-D-α-alaninol (1.75 g, 10 mmol) in anhydrous THF (15 mL) was treated with 5-bromo-1-(2,6-difluorobenzyl)-6-methyluracil (3.31 g, 10 mmol) and triphenylphosphine (3.15 g, 12 mmol) at ambient temperature, then di-tert-butylazodicarboxylate (2.76 g, 12 mmol) was introduced. The reaction mixture was stirred at ambient temperature for 16 hours and volatiles were evaporated. The residue was partitioned between saturated NaHCO3/H2O and EtOAc. The organic layer was dried (sodium sulfate), evaporated, and purified by flash chromatography (silica, 1:2 EtOAc/hexanes) to give compound 1 (4.69 g, 96.1%), MS (CI) m/z 388.0, 390.0 (MH+-Boc).
[Compound]
Name
N-(t-butyloxycarbonyl)-D-α-alaninol
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Yield
96.1%

Synthesis routes and methods II

Procedure details

A suspension of 5-bromouracil (18.45 g, 96.6 mmol) in 300 mL of dichloroethane was treated with N,O-bis(trimethylsilyl)acetamide (48 mL, 39.5 g, 194 mmol). The reaction mixture was heated at 80° C. for 3 hr under the nitrogen. The solution was cooled down to ambient temperature, 2,6-difluorobenzyl bromide (25 g, 120 mmol) was added and the reaction mixture was heated at 80° C. overnight under the protection of nitrogen. The reaction was cooled down, quenched with MeOH (15 mL), and partitioned between dichloromethane (500 mL) and water (250 mL). The organic layer was washed with brine, dried (sodium sulfate), and evaporated to give a solid. The crude product was triturated with ether, filtered, and washed with ether three times to give compound 1 (15.2 g, 50%) as a white solid; MS (CI) m/z 316.90, 318.90 (MH+).
Quantity
18.45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
50%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.